molecular formula C18H20FN3O3 B2417196 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034379-98-9

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2417196
CAS No.: 2034379-98-9
M. Wt: 345.374
InChI Key: CLQHSKYJAPBSNC-UHFFFAOYSA-N
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Description

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a methoxy-methylpyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which couples a propargyl unit with various diamine components to yield the desired piperazine structure . The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative as the starting material .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring could facilitate interactions with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHSKYJAPBSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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